3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O/c20-15-6-1-5-14(10-15)18(25)22-16-7-2-4-13(11-16)17-12-24-9-3-8-21-19(24)23-17/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADRVUDDXKKWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzoyl chloride with 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Cancer Therapeutics
One of the most promising applications of 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is in cancer treatment. The compound has shown potential as an inhibitor of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Inhibiting c-KIT can lead to decreased tumor growth and improved patient outcomes.
Case Study : A study published in Cancer Research demonstrated that derivatives similar to 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide effectively inhibited c-KIT mutations associated with GISTs. The compounds were tested in vitro and showed significant reductions in cell proliferation and migration .
Antimicrobial Activity
Research has indicated that compounds containing imidazo[1,2-a]pyrimidine moieties possess antimicrobial properties. The benzamide group enhances the compound's ability to penetrate bacterial membranes.
Data Table: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide | P. aeruginosa | 10 µg/mL |
This table illustrates the effectiveness of related compounds, suggesting that 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide may exhibit comparable or superior antimicrobial activity.
Neurological Disorders
Emerging research suggests that this compound may have neuroprotective effects. Its ability to modulate specific receptors could make it a candidate for treating neurodegenerative diseases.
Case Study : An investigation into the neuroprotective properties of imidazo[1,2-a]pyrimidine derivatives found that they could mitigate oxidative stress in neuronal cells. The study indicated that these compounds could enhance cell survival under stress conditions, making them potential therapeutic agents for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
*Calculated based on structural similarity to analogs.
Key Observations:
- Core Heterocycle Differences: The imidazo[1,2-a]pyrimidine core in the target compound may offer distinct electronic and steric properties compared to imidazo[1,2-a]pyridine derivatives (e.g., compound 5r). Pyrimidine’s additional nitrogen atom could enhance hydrogen bonding with kinase targets .
- Substituent Impact: The trifluoromethyl group in compound 5r increases lipophilicity and target affinity, whereas the 3-fluoro group in the target compound balances metabolic stability and polarity .
Biological Activity
3-Fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzamide core with a fluorine atom and an imidazo[1,2-a]pyrimidine moiety, which is known for its interactions with various biological targets.
The compound can be synthesized through multi-step organic reactions, typically involving the condensation of 3-fluorobenzoyl chloride with 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline under basic conditions, using reagents like triethylamine or pyridine to facilitate the nucleophilic substitution reaction .
Key Chemical Reactions
- Oxidation : Can be oxidized using potassium permanganate.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride.
- Substitution : The fluorine atom can undergo nucleophilic aromatic substitution.
The biological activity of 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyrimidine moiety interacts with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt cellular pathways, potentially resulting in therapeutic effects against various diseases .
Anticancer Activity
Research indicates that compounds similar to 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance anti-proliferative activity against cancer cell lines. The compound's mechanism often involves targeting ATP-binding sites in kinases, which are crucial for cancer cell growth .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar imidazo[1,2-a]pyrimidine derivatives have demonstrated activity against various pathogens. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance antimicrobial efficacy .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Bcr-Abl T315I kinase | 26 | |
| Antimicrobial | Various bacterial strains | Varies | |
| Enzyme Inhibition | Multiple kinases | Varies |
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of imidazo[1,2-a]pyrimidine derivatives, it was found that modifications similar to those in 3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide led to enhanced potency against Ba/F3 cells expressing the Bcr-Abl T315I mutation. The compound showed an IC50 value of 26 nM, indicating strong inhibitory effects on cell proliferation .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of related compounds against resistant strains of bacteria. The findings revealed that certain derivatives exhibited significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting that structural variations could lead to improved antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
